molecular formula C15H20N2O4 B7924665 (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924665
M. Wt: 292.33 g/mol
InChI Key: NUEBRCLOUKOLGS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxymethyl-methyl-amino group, and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxymethyl-Methyl-Amino Group: This step involves the addition of a carboxymethyl-methyl-amino group to the pyrrolidine ring through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid methyl ester
  • (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid ethyl ester
  • (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid propyl ester

Uniqueness

(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its benzyl ester moiety, which can influence its reactivity and interactions compared to other similar compounds with different ester groups. This uniqueness can be leveraged in specific applications where the benzyl ester group provides distinct advantages.

Properties

IUPAC Name

2-[methyl-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-16(10-14(18)19)13-7-8-17(9-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBRCLOUKOLGS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.